molecular formula C23H25N3O5S B3016334 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide CAS No. 371207-97-5

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B3016334
CAS No.: 371207-97-5
M. Wt: 455.53
InChI Key: RIKUYOXTZXAACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a unique structural framework. Its core structure includes a nitro-substituted benzamide moiety, a piperidin-1-yl group at the 4-position, and an N-substituted 1,1-dioxo-2,3-dihydrothiophen-3-yl group paired with a 4-methylphenyl substituent. The piperidinyl group contributes to lipophilicity and bioavailability, critical for central nervous system (CNS) penetration if targeting neurological receptors.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-17-5-8-19(9-6-17)25(20-11-14-32(30,31)16-20)23(27)18-7-10-21(22(15-18)26(28)29)24-12-3-2-4-13-24/h5-11,14-15,20H,2-4,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKUYOXTZXAACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiophene moiety and a piperidine ring, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H22N4O4S
Molecular Weight 398.47 g/mol

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The presence of the piperidine moiety may allow for interactions with various enzymes, including those involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Oxidative Stress Response : The thiophene component could contribute to antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds containing piperidine and thiophene groups. For instance:

  • A study demonstrated that similar piperidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research indicates that thiophene derivatives can exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes:

  • Analogous compounds have shown neuroprotective properties in models of neurodegenerative diseases by reducing oxidative stress and preventing neuronal cell death .

Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties:

  • A series of piperidine derivatives demonstrated inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents .

Study 1: Anticancer Activity

In a recent study published in MDPI, researchers synthesized a series of piperidine-containing compounds and evaluated their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Study 2: Neurotoxicity Assessment

Another investigation assessed the neurotoxic potential of thiophene derivatives in murine models. The study found that compounds oxidized by MAO-B exhibited neurotoxic effects, emphasizing the importance of metabolic pathways in determining the safety profile of such compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 7g () Example 53 ()
Core Structure Benzamide with nitro, piperidinyl, dihydrothiophen-dioxo, and 4-methylphenyl Pentanamide with piperazinyl, thiophen-phenyl Pyrazolo-pyrimidinyl-chromene linked to fluorophenyl and isopropylbenzamide
Key Functional Groups -NO₂, piperidinyl, sulfone (-SO₂-) -Cl (dichlorophenyl), piperazinyl, thiophenyl -F (fluorophenyl), chromen-4-one, pyrazolo-pyrimidine
Molecular Weight ~480–500 g/mol (estimated) Not explicitly stated, but likely ~550–600 g/mol (based on synthesis) 589.1 g/mol (M⁺+1)
Melting Point Not reported Not reported 175–178°C
Potential Targets Hypothesized: GPCRs (e.g., dopamine or serotonin receptors) Dopamine D3 receptor (selective agonist) Likely kinase or protease inhibition (chromenone and fluorophenyl motifs suggest this)
Metabolic Stability Sulfone group may reduce oxidative metabolism; nitro group could be a liability Piperazinyl group may increase metabolic clearance via oxidation Fluorine atoms enhance stability; chromenone core may undergo hepatic conjugation

Key Differences and Implications

Piperidinyl vs. Piperazinyl Groups

  • The target compound’s piperidinyl group (a six-membered ring with one nitrogen) confers higher lipophilicity compared to the piperazinyl group (two nitrogens) in Compound 7g . This difference may enhance blood-brain barrier penetration but reduce solubility.

Sulfone vs. This could improve receptor binding specificity but reduce membrane permeability .

Nitro Group vs. In contrast, halogenated analogs like Example 53 use -F substituents for metabolic stability and improved binding affinity .

Pharmacological Hypotheses Compound 7g’s dopamine D3 selectivity suggests the target compound might also interact with aminergic receptors. However, the nitro group could shift selectivity toward non-CNS targets (e.g., nitric oxide synthase inhibition).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.